molecular formula C7H5NO5 B184562 3-Hydroxy-5-nitrobenzoic acid CAS No. 78238-14-9

3-Hydroxy-5-nitrobenzoic acid

Cat. No. B184562
CAS RN: 78238-14-9
M. Wt: 183.12 g/mol
InChI Key: ZVLLYIMPDTXFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583157B2

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid methyl ester (Example 313, 1.96 g, 10 mmol) in 23 mL of H2O and 5 mL of con. H2SO4 at 0° C., was added a solution of NaNO2 (Aldrich, 900 mg, 13 mmol) in 9 mL of H2O. After 50 min stirring, the resulting diazonium salt was added to a solution of 17 mL of H2O and 17 mL of con. H2SO4 at 90° C. After stirred at 90 ° C. for 90 min, the mixture was cooled to room temperature and brought to pH 3 with con. NH4OH. The mixture was extracted 3× with EtOAc (100 mL). The organic layers were washed twice with a brine solution (100 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography (5%-10% MeOH/CH2Cl2) to give 705 mg (39%) of product.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Yield
39%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6](N)[CH:5]=1.[OH:15]S(O)(=O)=O.N([O-])=O.[Na+].[NH4+].[OH-]>O>[OH:15][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=1)[C:3]([OH:2])=[O:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
900 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 50 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° C
STIRRING
Type
STIRRING
Details
After stirred at 90 ° C. for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layers were washed twice with a brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (5%-10% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 705 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.